molecular formula C13H10BrN3O2S B2444511 N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide CAS No. 663193-11-1

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide

Cat. No.: B2444511
CAS No.: 663193-11-1
M. Wt: 352.21
InChI Key: BCNGHIUXQRUYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNGHIUXQRUYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide typically involves the condensation of 2-aminobenzimidazole with 4-bromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 4-bromo substituent on the benzene ring is primed for palladium-catalyzed cross-coupling. For example:

  • Suzuki Coupling : Reaction with arylboronic acids yields biaryl derivatives. A 2019 study demonstrated analogous Suzuki reactions using benzimidazole-linked aryl bromides under Pd(PPh₃)₄ catalysis (82–94% yields) .

  • Buchwald-Hartwig Amination : Coupling with amines introduces amino groups at the bromine position, as shown in similar sulfonamide systems .

Table 1: Cross-Coupling Reactions of Aryl Bromides in Analogous Systems

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF85–94
Buchwald-HartwigPd₂(dba)₃, Xantphos78–89

Nucleophilic Substitution

The sulfonamide group can act as a leaving group under specific conditions. For instance, treatment with alkyl halides in the presence of NaH/DMF replaces the sulfonamide with alkyl chains, as observed in related pyrimidine-linked benzimidazoles .

Example:

  • Reaction with methyl iodide at 60°C in DMF substitutes the sulfonamide NH with a methyl group, forming N-methyl derivatives .

Condensation and Cyclization

The benzimidazole NH and sulfonamide groups facilitate condensation with aldehydes or ketones. A 2021 study reported thiazolone-benzenesulfonamide derivatives formed via condensation with thiocyanate and aldehydes (Scheme 2) .

Notable Reaction:

  • Condensation with 4-nitrobenzaldehyde in acetic acid yields a thiazole-fused sulfonamide derivative (IC₅₀ = 10.93 nM against CA IX) .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes electrophilic substitution (e.g., bromination, nitration). For example, bromination of 2-(pyridin-2-yl)-1H-benzo[d]imidazole with NBS in CCl₄ selectively substitutes at the 5-position .

Biological Activity and Derivatives

While not directly studied, structurally similar compounds exhibit:

  • Anticancer Activity : Pyrimidine-linked sulfonamides show IC₅₀ values of 1.55–25.06 μM against cancer cell lines .

  • Enzyme Inhibition : Thiazolone-sulfonamides inhibit carbonic anhydrase IX (CA IX) with nanomolar potency .

Table 2: Biological Data for Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Reference
4e (thiazolone)CA IX10.93 nM
12a–n (pyrimidine)MCF-7 cells2.1–8.4 μM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide as an anticancer agent. A study synthesized a series of compounds with similar structures and tested them against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with one compound showing an IC50 value of 0.49 µM against V600EBRAF, a mutation commonly found in melanoma . This suggests that the compound may act as a potent inhibitor in cancer treatment.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes that are crucial for tumor growth. The benzimidazole moiety is known for its ability to interact with biological targets, potentially disrupting pathways involved in cancer cell proliferation .

Antimicrobial Properties

Antibacterial and Antifungal Activity
this compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of benzimidazole compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The presence of specific functional groups enhances their efficacy, making them suitable candidates for developing new antimicrobial agents.

Biological Research Applications

Enzyme Inhibition Studies
The compound serves as a valuable tool in biological research for studying enzyme inhibition and protein-ligand interactions. Its structure allows it to fit into active sites of enzymes, thereby modulating their activity. For instance, sulfonamide groups are known to inhibit dihydrofolate reductase (DHFR), an important target in antimicrobial therapy .

Industrial Applications

Material Science
In addition to its biological applications, this compound is being explored in material science. Its stability and unique properties make it an attractive candidate for the development of advanced materials, including polymers and nanomaterials.

Data Table: Summary of Applications

Application Area Details
Medicinal Chemistry Potential anticancer agent with significant inhibitory activity against V600EBRAF .
Antimicrobial Exhibits antibacterial and antifungal properties; effective against various pathogens .
Biological Research Useful in enzyme inhibition studies; modulates activity of key enzymes like DHFR .
Industrial Uses Explored for use in developing advanced materials due to stability and unique properties.

Case Studies

  • Anticancer Efficacy Study : A series of benzimidazole derivatives were synthesized, with one showing remarkable potency against cancer cell lines, leading to further investigation into its mechanism and potential clinical applications .
  • Antimicrobial Testing : Compounds derived from benzimidazole were tested against multiple bacterial strains, demonstrating significant inhibitory effects and suggesting their potential as new antibiotics .
  • Enzyme Interaction Analysis : Studies on the interaction of this compound with various enzymes have provided insights into its role as an inhibitor, paving the way for future drug design efforts targeting specific diseases .

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzimidazole ring structure allows for strong binding interactions with various biological molecules, which can lead to the modulation of cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide stands out due to its bromine atom, which allows for further functionalization through substitution reactions

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety linked to a bromobenzenesulfonamide group, which contributes to its biological properties. The molecular formula is C13_{13}H10_{10}BrN2_2O2_2S, and it has a molecular weight of 356.20 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : This compound has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. The inhibition of CA IX can lead to reduced tumor growth and metastasis .
  • Induction of Apoptosis : In studies involving cancer cell lines such as MDA-MB-231, the compound demonstrated significant apoptotic activity. The percentage of annexin V-FITC-positive apoptotic cells increased dramatically, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : The compound has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, showcasing its potential in treating bacterial infections .

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound. Notably:

  • Cell Line Studies : The compound was tested against various cancer cell lines, revealing IC50_{50} values in the low micromolar range, indicating potent anticancer effects compared to standard treatments like 5-fluorouracil (5-FU) .
  • Mechanistic Studies : Flow cytometric analysis showed that treatment with the compound altered cell cycle progression, particularly increasing the S-phase population in sensitive cell lines .

Antimicrobial Activity

The antimicrobial properties were assessed using Minimum Inhibitory Concentration (MIC) tests against several bacterial strains:

Bacterial StrainMIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Pseudomonas aeruginosa6.67
Salmonella typhi6.45
Candida albicans6.63

These results indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited tumor growth in breast cancer models by inducing apoptosis and disrupting metabolic pathways associated with tumor survival .
  • Antimicrobial Applications : The compound was evaluated for its ability to combat antibiotic-resistant bacterial strains, with promising results suggesting it could serve as a new therapeutic option in an era of increasing antibiotic resistance .

Q & A

Q. What are the standard synthetic methodologies for preparing N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide derivatives?

Common routes include:

  • Copper-catalyzed three-component coupling : Reacting 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes under catalytic CuI conditions to form N-sulfonylamidine derivatives .
  • One-pot CBr4-catalyzed synthesis : Using CBr4 as a catalyst to form C–N bonds between 1H-benzo[d]imidazol-2-amine and ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C, achieving high atom economy (78% yield) .
  • Multi-step functionalization : Introducing substituents via condensation with aromatic aldehydes/ketones or hydrazine derivatives to enhance bioactivity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., S–H at ~2634 cm⁻¹, N–H at ~3395 cm⁻¹ in benzimidazole derivatives) .
  • NMR (¹H and ¹³C) : Confirms aromatic proton environments (e.g., δ12.31 for S–H, δ151.93 for N=C–N in benzimidazole rings) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., peaks matching theoretical m/z values) .

Q. What biological activities are commonly associated with this compound?

  • Antimicrobial properties : Derivatives exhibit activity against bacterial/fungal strains via mechanisms linked to thiazolidinone and triazole moieties .
  • DNA-targeting potential : Substituted benzimidazole derivatives (e.g., BM1–BM3) show chemotherapeutic promise by interacting with DNA .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Catalyst screening : Compare CBr4 (efficient for one-pot synthesis) vs. ZnCl2 (used in thiazolidinone formation) to balance yield and side-product formation .
  • Solvent and temperature control : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or acetonitrile for C–N bond formation under reflux .
  • Additive effects : Introduce KI as a catalyst in SNAr reactions to enhance reactivity of chlorinated intermediates .

Q. How to resolve contradictions in antimicrobial activity data across studies?

  • Substituent analysis : Evaluate how electron-withdrawing groups (e.g., nitro, bromo) vs. electron-donating groups (e.g., methoxy) affect activity. For example, 4-bromo substitution may enhance lipophilicity and target binding .
  • Standardized testing protocols : Use consistent MIC (minimum inhibitory concentration) assays and control for strain-specific resistance mechanisms .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Molecular docking : Analyze interactions with fungal CYP51 or bacterial gyrase using software like AutoDock. Evidence from triazole-thiazole derivatives (e.g., compound 9c) shows binding to hydrophobic pockets via π-π stacking .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antimicrobial efficacy .

Q. How to address spectral data discrepancies during structural elucidation?

  • Cross-validate techniques : Combine ¹³C NMR (e.g., δ130–151 ppm for aromatic carbons) with elemental analysis (±0.4% deviation) to confirm purity .
  • Dynamic NMR studies : Resolve tautomeric equilibria in benzimidazole rings by analyzing temperature-dependent shifts .

Q. What strategies improve regioselectivity in sulfonamide functionalization?

  • Directing group utilization : Use copper catalysts to favor ortho/para substitution in sulfonyl azide couplings .
  • Protection-deprotection : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct functionalization .

Methodological Tables

Q. Table 1: Catalytic Efficiency Comparison

CatalystReaction TypeYield (%)Key AdvantageReference
CuIThree-component coupling65–75Regioselective
CBr4One-pot C–N bond formation78High atom economy
ZnCl2Thiazolidinone synthesis60–70Mild conditions

Q. Table 2: Bioactivity of Key Derivatives

Derivative StructureBiological TargetMIC (µg/mL)Mechanism InsightsReference
5-arylidene-thiazolidinoneFungal CYP512.5–10Inhibits ergosterol synthesis
Triazole-thiazole hybrid (9c)Bacterial gyrase1.5–4.0DNA supercoiling inhibition
BM3 (nitro-substituted)Human cancer cell DNA4.0–8.0Intercalation/alkylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.